N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound featuring a pyrrolidine ring, a pyrazole ring, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by the introduction of the bromopyridine moiety. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Bromopyridine Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the biological activity of pyrrolidine and pyrazole derivatives.
Chemical Biology: It can serve as a probe to investigate molecular interactions and pathways in cells.
Industrial Applications: The compound may find use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The pyrrolidine and pyrazole rings may interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and specificity through halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate
- tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
Uniqueness
N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is unique due to the specific combination of pyrrolidine, pyrazole, and bromopyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16BrN5O2 |
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Molecular Weight |
378.22 g/mol |
IUPAC Name |
N-[1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C15H16BrN5O2/c1-10(22)19-13-7-18-21(8-13)14-2-3-20(9-14)15(23)11-4-12(16)6-17-5-11/h4-8,14H,2-3,9H2,1H3,(H,19,22) |
InChI Key |
LZNFMDOEAMOQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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